molecular formula C22H22N2O7 B5287270 2-[[(E)-3-(1,3-benzodioxol-5-yl)-2-[(2-methoxybenzoyl)amino]prop-2-enoyl]amino]ethyl acetate

2-[[(E)-3-(1,3-benzodioxol-5-yl)-2-[(2-methoxybenzoyl)amino]prop-2-enoyl]amino]ethyl acetate

Cat. No.: B5287270
M. Wt: 426.4 g/mol
InChI Key: HCDLBDLZKDWYBW-GZTJUZNOSA-N
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Description

2-[[(E)-3-(1,3-benzodioxol-5-yl)-2-[(2-methoxybenzoyl)amino]prop-2-enoyl]amino]ethyl acetate is a complex organic compound featuring a benzodioxole moiety, a methoxybenzoyl group, and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(E)-3-(1,3-benzodioxol-5-yl)-2-[(2-methoxybenzoyl)amino]prop-2-enoyl]amino]ethyl acetate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions can target the enamide linkage.

    Substitution: The methoxy group can be substituted under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include amines or alcohols.

    Substitution: Products depend on the nucleophile used but can include various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The benzodioxole moiety is known for its bioactivity .

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Compounds with similar structures have shown promise as anti-cancer agents and anti-inflammatory drugs .

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The benzodioxole moiety can inhibit cytochrome P450 enzymes, affecting drug metabolism . The methoxybenzoyl group may enhance binding affinity to certain proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[(E)-3-(1,3-benzodioxol-5-yl)-2-[(2-methoxybenzoyl)amino]prop-2-enoyl]amino]ethyl acetate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[[(E)-3-(1,3-benzodioxol-5-yl)-2-[(2-methoxybenzoyl)amino]prop-2-enoyl]amino]ethyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O7/c1-14(25)29-10-9-23-22(27)17(11-15-7-8-19-20(12-15)31-13-30-19)24-21(26)16-5-3-4-6-18(16)28-2/h3-8,11-12H,9-10,13H2,1-2H3,(H,23,27)(H,24,26)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCDLBDLZKDWYBW-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCNC(=O)C(=CC1=CC2=C(C=C1)OCO2)NC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCCNC(=O)/C(=C\C1=CC2=C(C=C1)OCO2)/NC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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